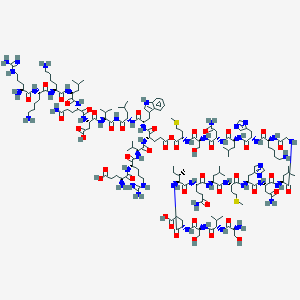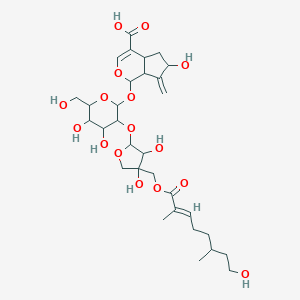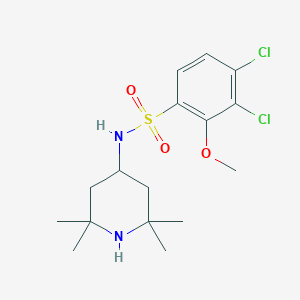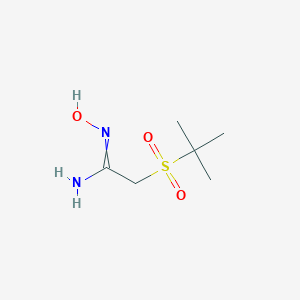![molecular formula C19H22N4O5 B222430 Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate CAS No. 172753-11-6](/img/structure/B222430.png)
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate, also known as E-3810, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anti-cancer drug.
Wirkmechanismus
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate inhibits the activity of the receptor tyrosine kinase Axl, which is overexpressed in many types of cancer. Axl plays a key role in promoting cancer cell survival, proliferation, and metastasis. By inhibiting Axl, Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. It also inhibits cancer cell migration and invasion by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate is a potent and selective inhibitor of Axl, which makes it a valuable tool for studying the role of Axl in cancer biology. However, its efficacy may vary depending on the type of cancer and the specific mutations present in the cancer cells. In addition, Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate may have off-target effects on other receptor tyrosine kinases, which could complicate its interpretation in some experiments.
Zukünftige Richtungen
There are several potential future directions for Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential application is in the treatment of cancer metastasis, which is a major cause of cancer-related deaths. Finally, further studies are needed to determine the safety and efficacy of Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate in clinical trials.
Synthesemethoden
The synthesis of Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate involves the condensation of 2,6-dimethoxypyrimidin-4-amine with 2-methylphenyl isocyanate in the presence of triethylamine to form the corresponding carbamate. This intermediate is then treated with ethyl acrylate in the presence of palladium catalyst to yield Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells in vitro. In vivo studies have also demonstrated its ability to inhibit tumor growth in mouse models of lung and breast cancer.
Eigenschaften
CAS-Nummer |
172753-11-6 |
|---|---|
Produktname |
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate |
Molekularformel |
C19H22N4O5 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate |
InChI |
InChI=1S/C19H22N4O5/c1-5-28-18(25)13(17(24)21-14-9-7-6-8-12(14)2)11-20-15-10-16(26-3)23-19(22-15)27-4/h6-11H,5H2,1-4H3,(H,21,24)(H,20,22,23)/b13-11+ |
InChI-Schlüssel |
QNBGOQCOZTVBTD-ACCUITESSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/NC1=CC(=NC(=N1)OC)OC)/C(=O)NC2=CC=CC=C2C |
SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=CC=C2C |
Kanonische SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=CC=C2C |
Synonyme |
ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)ca rbamoyl]prop-2-enoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)




